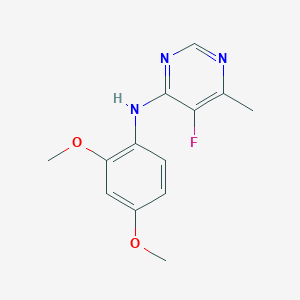![molecular formula C16H16FN3O2 B15115894 2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115894.png)
2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenyl acetate. This intermediate is then reacted with 1-(pyridin-2-yl)azetidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- 2-(4-bromophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- 2-(4-methylphenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
Uniqueness
2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H16FN3O2 |
|---|---|
Molekulargewicht |
301.31 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C16H16FN3O2/c17-12-4-6-14(7-5-12)22-11-16(21)19-13-9-20(10-13)15-3-1-2-8-18-15/h1-8,13H,9-11H2,(H,19,21) |
InChI-Schlüssel |
ZUCAWFJLDREJNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)COC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(6-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15115812.png)


![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B15115834.png)


![4-Methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B15115856.png)

![4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15115878.png)
![2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B15115882.png)
![7-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B15115883.png)
![4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115888.png)
![5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115890.png)
